Cas no 59-32-5 (Halopyramine)
Halopyramine structure
Product Name:Halopyramine
CAS-Nr.:59-32-5
MF:C16H20ClN3
MW:289.803102493286
MDL:MFCD00065266
CID:33724
PubChem ID:25295
Update Time:2025-04-18
Halopyramine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Halopyramine
- Chloropyramine
- N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
- Anaphylline
- Avapena
- Chlorneoantergan
- Chlorpyramine
- Chlorpyraminum
- N-(4-Chlor-benzyl)-N',N'-dimethyl-N-[2]pyridyl-aethylendiamin
- N-(4-Chlor-benzyl)-N',N'-dimethyl-N-<2>pyridyl-ethyl
- N-(4-chloro-benzyl)-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine
- N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine
- N-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine
- Suprastin
- Synopen
- Synpen
- 2-[(4-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
- N-(p-Chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine
- Prestwick3_000807
- UNII-2K3L8O9SOV
- chloropyramin-
- STL483421
- EINECS 200-421-1
- AKOS024323312
- N,N-Dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)ethylenediamine
- N1-[(4-Chlorophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
- Chloropyramine [INN:DCF]
- HY-119995
- D0K6RA
- CHLOROPYRAMINE [WHO-DD]
- Prestwick1_000807
- N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-(2-pyridinyl)ethane-1,2-diamine
- Chloropyribenzamine
- 1, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
- Cloropiramina [INN-Spanish]
- 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-
- SCHEMBL30021
- Allergan S
- Chloropyramine [INN:BAN:DCF]
- Chloropyraminum
- WLN: T6NJ BN2N1&1&1R DG
- Chloroneoantergan
- CHEMBL1194287
- D07195
- NSC-241038
- ICKFFNBDFNZJSX-UHFFFAOYSA-N
- 2K3L8O9SOV
- 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-
- NCGC00016672-02
- CS-0078886
- p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin [German]
- N(CCN(C)C)(Cc1ccc(Cl)cc1)c2ccccn2
- BSPBio_000673
- DTXSID50207729
- NSC241038
- 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]amino]pyridine
- CAS-6170-42-9
- NCGC00016672-07
- NCGC00016672-04
- BRD-K83257731-003-03-7
- 59-32-5
- Prestwick2_000807
- N-(p-chlorobenzyl)-N-(2-pyridyl)-N',N''-dimethylethylenediamine
- N-(4-Chlorobenzyl)-N',N'-dimethyl-N-(pyridin-2-yl)ethane-1,2-diamine
- Pyridine, 2-((p-chlorobenzyl)(2-(dimethylamino)ethyl)amino)-
- BRN 0257085
- Pyridine, 2-[(p-chlorobenzyl)[2-(dimethylamino)ethyl]amino]-
- NSC 241038
- Chloropyraminum [INN-Latin]
- CHLOROPYRAMINE [MI]
- p-Chlorbenzyl-alpha-pyridyl-dimethyl-aethylendiamin
- Chloropyramine (INN)
- CHLOROPYRAMINE [INN]
- BPBio1_000741
- 2-[(p-Chlorobenzyl)[2-(dimethylamino)ethyl]pyridine
- Ethylenediamine, N-(p-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)-
- Q729863
- Cloropiramina
- 2-((p-Chlorobenzyl)(2-(dimethylamino)ethyl)amino)pyridine
- SPBio_002594
- Chloropyramine [DCF:INN]
- LS-131069
- SBI-0207051.P001
- NCGC00016672-01
- 1H-Indole, 2-(2-bromophenyl)-
- Prestwick0_000807
- C16H20ClN3
- N-((4-CHLOROPHENYL)METHYL)-N',N'-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE
- CHEBI:94767
- 2-((p-Chlorobenzyl)(2-dimethylaminoethyl)amino)pyridine
- BRD-K83257731-003-14-4
- p-Chlorbenzyl-.alpha.-pyridyl-dimethyl-aethylendiamin
- Synopen R
- DB08800
- NS00034133
- BRD-K83257731-003-23-5
- Avapena (TN)
- 1,2-Ethanediamine, N-((4-chlorophenyl)methyl)-N',N'-dimethyl-N-2-pyridinyl-(9CI)
- DA-72178
- N-((4-chlorophenyl)methyl)-N-(2-(dimethylamino)ethyl)pyridin-2-amine
- FAK inhibitor C4
- R06AC03
- 4-22-00-03928 (Beilstein Handbook Reference)
- Chloropyraminum (INN-Latin)
- D04AA09
- DTXCID50130220
- Cloropiramina (INN-Spanish)
- N\\'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine
- GLXC-15649
-
- MDL: MFCD00065266
- Inchi: 1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
- InChI-Schlüssel: ICKFFNBDFNZJSX-UHFFFAOYSA-N
- Lächelt: ClC1C=CC(=CC=1)CN(C1C=CC=CN=1)CCN(C)C
Berechnete Eigenschaften
- Genaue Masse: 289.13500
- Monoisotopenmasse: 289.1345753g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 6
- Komplexität: 264
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
- Topologische Polaroberfläche: 19.4Ų
Experimentelle Eigenschaften
- Dichte: 1.1031 (rough estimate)
- Schmelzpunkt: 25°C
- Siedepunkt: bp0.2 154-155°
- Brechungsindex: 1.6010 (estimate)
- PSA: 19.37000
- LogP: 3.30320
Halopyramine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S3670651-1G |
N-((4-CHLOROPHENYL)METHYL)-N'',N''-DIMETHYL-N-2-PYRIDINYL-1,2-ETHANEDIAMINE |
59-32-5 | AldrichCPR | 1g |
RMB 1299.72 | 2025-02-21 |
Halopyramine Verwandte Literatur
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
59-32-5 (Halopyramine) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz